Valparicine
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Overview
Description
Valparicine is a natural product found in Kopsia arborea with data available.
Scientific Research Applications
Biomimetic Oxidative Transformations of Valparicine
This compound is a pentacyclic indole alkaloid, identified as the first member of the pericine-type subgroup, derived from a Malayan Kopsia species. Its structure was determined through spectroscopic analysis. A notable advancement in this field was the partial synthesis of this compound and apparicine from pericine via the Potier–Polonovski reaction, which has significant biogenetic implications (Lim, Low, & Kam, 2006).
Nanoparticle Science and Nanomedicine
While not directly related to this compound, the field of nanoparticle science, especially in nanomedicine, is transforming various scientific fields. Nanoparticles are increasingly utilized for the treatment and diagnosis of diseases. This field explores different uptake pathways of nanoparticles and their intracellular trafficking routes, as well as the effects of physicochemical properties like size, shape, charge, and surface chemistry on biological functions (Foroozandeh & Aziz, 2018).
Nanoparticle Formulations in Cancer Treatment
Innovations in nanoparticle formulations are being explored for cancer treatment. For instance, an injectable nanoparticle formulation of valrubicin, a cancer therapeutic agent, was developed using proprietary technology. This formulation aimed at enabling systemic use and overcoming the limitations posed by valrubicin's poor aqueous solubility (De, Miller, Yim, & Trieu, 2018).
Properties
Molecular Formula |
C19H20N2 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(1R,11S,12E,17S)-12-ethylidene-10-methylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C19H20N2/c1-3-13-11-21-9-8-19-15-6-4-5-7-16(15)20-18(19)12(2)14(13)10-17(19)21/h3-7,14,17H,2,8-11H2,1H3/b13-3-/t14-,17+,19-/m1/s1 |
InChI Key |
KFXIUXCXSKTCNK-ZKHUDAJZSA-N |
Isomeric SMILES |
C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C)C3=NC5=CC=CC=C45 |
Canonical SMILES |
CC=C1CN2CCC34C2CC1C(=C)C3=NC5=CC=CC=C45 |
Synonyms |
valparicine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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